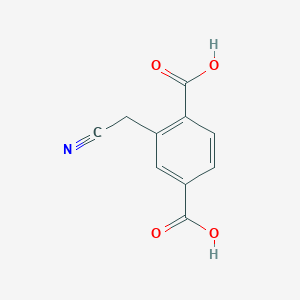

2-(Cyanomethyl)terephthalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyanomethyl)terephthalic acid (CTA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CTA is a derivative of terephthalic acid, which is commonly used in the production of polyester fibers and plastics. However, CTA has been found to have a range of other applications, including in scientific research.

科学的研究の応用

Bioremediation and Biodegradation

Terephthalic acid (TPA) is a key component of polyethylene terephthalate (PET) plastic. Researchers have engineered polyester hydrolases to enhance their activity for the biotechnological recycling of PET. One notable application involves coupling a carboxylic acid reductase (CAR) with the luciferase LuxAB system. CAR converts TPA into corresponding aldehydes in Escherichia coli, resulting in bioluminescence. This real-time, high-throughput detection method not only quantifies TPA in hydrolysis samples but also serves as an assay to assess PET hydrolase activity. Additionally, a one-pot cascade combines CAR-catalyzed synthesis of terephthalaldehyde with reductive amination, yielding the corresponding diamine—a promising strategy for transforming TPA obtained from PET biodegradation .

Analytical Chemistry

Researchers have developed a combined absorption and proton nuclear magnetic resonance (1H NMR) method to qualitatively analyze PET degradation products. This method focuses on mono(2-hydroxyethyl) terephthalic acid, bis(2-hydroxyethyl) terephthalic acid, and terephthalic acid. By optimizing solvents, pH values, and conditions, this approach enables accurate identification and quantification of these degradation products .

Fluorescent Probes

Although terephthalic acid itself is non-fluorescent, it can be used as a precursor for fluorescent probes. When neutralized with NaOH, terephthalic acid exhibits background fluorescence due to impurities like 2-hydroxy-terephthalate. Researchers have explored its potential as a fluorescent probe in various applications .

作用機序

特性

IUPAC Name |

2-(cyanomethyl)terephthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-4-3-6-5-7(9(12)13)1-2-8(6)10(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMCIMFPZISSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyanomethyl)terephthalic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)

![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2528829.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)